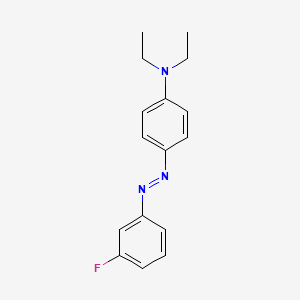
4-(Diethylamino)-3'-fluoroazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-3’-fluoroazobenzene is an organic compound that belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its unique structural features, including a diethylamino group and a fluoro substituent, which impart distinct chemical and physical properties. Azobenzenes are widely studied for their photochromic properties, meaning they can undergo reversible changes in color upon exposure to light, making them useful in various applications such as dyes, molecular switches, and optical data storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3’-fluoroazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. One common method is as follows:
Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-fluoroaniline in an alkaline medium to form the desired azobenzene compound.
The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-3’-fluoroazobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-3’-fluoroazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-(Diethylamino)-3’-fluoroazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.
Biology: Employed in the development of photoresponsive biomolecules for controlled biological processes.
Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the manufacture of optical data storage devices and sensors.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-3’-fluoroazobenzene is primarily based on its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This change in molecular conformation can alter the compound’s physical and chemical properties, such as color and solubility, enabling its use in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)azobenzene: Lacks the fluoro substituent, resulting in different electronic and steric properties.
3’-Fluoroazobenzene: Does not have the diethylamino group, affecting its solubility and reactivity.
4-(Dimethylamino)-3’-fluoroazobenzene: Similar structure but with a dimethylamino group instead of diethylamino, leading to variations in chemical behavior.
Uniqueness
4-(Diethylamino)-3’-fluoroazobenzene is unique due to the combined presence of the diethylamino and fluoro groups, which confer distinct electronic effects and steric hindrance. These features make it particularly useful in applications requiring precise control over molecular properties, such as in the design of advanced photoresponsive materials.
Properties
CAS No. |
107880-07-9 |
|---|---|
Molecular Formula |
C16H18FN3 |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N,N-diethyl-4-[(3-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
WBAPZYAUNDQWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















